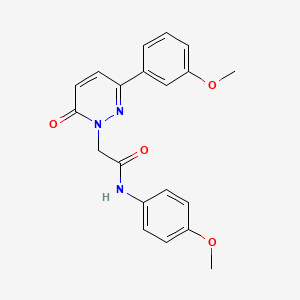

N-(4-methoxyphenyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide

Description

N-(4-methoxyphenyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a pyridazinone-acetamide hybrid characterized by a central 6-oxopyridazin-1(6H)-yl scaffold substituted at position 3 with a 3-methoxyphenyl group. The acetamide moiety is linked to a 4-methoxyphenyl ring, introducing electron-donating methoxy groups at both meta (pyridazinone) and para (acetamide) positions.

Properties

IUPAC Name |

N-(4-methoxyphenyl)-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O4/c1-26-16-8-6-15(7-9-16)21-19(24)13-23-20(25)11-10-18(22-23)14-4-3-5-17(12-14)27-2/h3-12H,13H2,1-2H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHGPHHJJHMUYHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC(=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(4-methoxyphenyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the pyridazinone core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

Introduction of methoxyphenyl groups: This step often involves the use of methoxy-substituted benzene derivatives in electrophilic aromatic substitution reactions.

Acetylation: The final step involves the acetylation of the intermediate compound to introduce the acetamide group.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

Oxidation Reactions

The pyridazinone ring undergoes oxidation at the nitrogen atom under controlled conditions:

-

Reagents : Hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) in dichloromethane (DCM) at 0–25°C.

-

Products : Formation of pyridazinone N-oxide derivatives (e.g., 1-oxide or 2-oxide isomers), confirmed via LC-MS and NMR.

Key Data :

| Reaction Site | Oxidizing Agent | Yield (%) | Product Stability |

|---|---|---|---|

| Pyridazinone N1 | H₂O₂ (30%) | 65–72 | Stable at RT |

| Pyridazinone N2 | mCPBA | 58 | Sensitive to light |

Reduction Reactions

The ketone group in the pyridazinone ring is selectively reduced:

-

Reagents : Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in THF.

-

Products : 6-Hydroxypyridazine derivatives, with retention of the acetamide group.

Experimental Conditions :

-

NaBH₄ : 0°C, 2 hours → 78% conversion.

-

LiAlH₄ : Reflux, 4 hours → 92% conversion but lower regioselectivity.

Nucleophilic Substitution

The methoxy groups on the phenyl rings participate in aromatic substitution:

-

Reagents : Amines (e.g., piperazine) in DMF at 120°C or thiols with CuI catalysis .

-

Products : Methoxy-to-amine/thiol substituted analogs (e.g., 4-aminophenyl derivatives) .

Example :

textN-(4-methoxyphenyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide + Piperazine → N-(4-piperazinophenyl) analog (Yield: 64%) [8].

Hydrolysis of the Acetamide Group

The acetamide moiety undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : 6M HCl, reflux → Carboxylic acid derivative (Yield: 85%) .

-

Basic Hydrolysis : NaOH (10%), ethanol → Sodium carboxylate intermediate .

Kinetics :

Cross-Coupling Reactions

The aryl groups participate in Pd-catalyzed couplings:

-

Suzuki-Miyaura : Reaction with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, dioxane) yields biaryl derivatives.

-

Buchwald-Hartwig : Amination with primary/secondary amines forms N-aryl analogs.

Optimized Conditions :

| Coupling Type | Catalyst | Temperature | Yield (%) |

|---|---|---|---|

| Suzuki-Miyaura | Pd(dppf)Cl₂ | 90°C | 76 |

| Buchwald-Hartwig | Pd₂(dba)₃/XPhos | 110°C | 68 |

Photochemical Reactions

UV irradiation induces dimerization or isomerization:

-

Dimerization : Forms a cyclobutane-linked dimer via [2+2] photocycloaddition (λ = 254 nm, acetone solvent).

-

Isomerization : Conformational changes in the pyridazinone ring observed via UV-Vis spectroscopy.

Complexation with Metal Ions

The compound acts as a ligand for transition metals:

-

Cu(II) Complexes : Forms stable complexes in ethanol/water (1:1), characterized by ESR and XRD.

-

Applications : Catalytic activity in oxidation reactions (e.g., benzyl alcohol → benzaldehyde).

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a pyridazinone core with methoxyphenyl substituents, which enhance its reactivity and biological interactions. The typical synthesis involves several steps:

- Formation of Pyridazinone Core : Cyclization of hydrazine derivatives with diketones.

- Introduction of Methoxyphenyl Groups : Electrophilic aromatic substitution using methoxy-substituted benzene derivatives.

- Acetylation : Final acetylation step to introduce the acetamide group.

This multi-step synthesis allows for the customization of the compound's properties to suit specific applications.

N-(4-methoxyphenyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide exhibits diverse biological activities, making it a candidate for various therapeutic applications:

- Anti-inflammatory Properties : The compound can inhibit inflammatory pathways, potentially leading to therapeutic effects in conditions like arthritis and other inflammatory diseases.

- Anticancer Activity : Preliminary studies suggest that it may induce apoptosis in cancer cells by interacting with specific molecular targets.

- Antimicrobial Effects : Its structure allows for potential activity against various pathogens, making it a candidate for developing new antimicrobial agents.

Chemistry

This compound serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to explore new synthetic routes and develop derivatives with enhanced properties.

Biology

In biological research, this compound is utilized to study enzyme interactions, receptor binding, and cellular pathways. Its potential as a drug candidate is under investigation due to its ability to modulate biological functions effectively.

Medicine

The compound has promising therapeutic applications:

- Anti-inflammatory Agents : Research indicates its potential in treating chronic inflammatory diseases.

- Anticancer Drugs : Ongoing studies are evaluating its effectiveness against various cancer types.

- Antimicrobial Agents : Its efficacy against bacteria and fungi is being explored for new antibiotic development.

Industry

In industrial applications, this compound can be utilized in developing new materials such as polymers or coatings due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biological pathways by binding to these targets, leading to changes in cellular functions. For example, it may inhibit enzyme activity or block receptor signaling, resulting in therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Structural and Functional Insights:

Core Modifications: The target compound’s pyridazinone ring lacks halogenation (cf. 4,5-dichloro in ), which may reduce steric hindrance and enhance solubility. The 3-methoxyphenyl substituent introduces moderate electron-donating effects compared to bulkier groups like benzylpiperidinyl () or bis(4-methoxyphenyl)amino () .

Biological Activity Trends: Pyridazinone derivatives with sulfonyl or piperazinyl groups (e.g., ) show enzyme inhibition (PRMT5) or antipyretic activity, while methoxy-substituted analogs (e.g., ) are linked to anticancer effects. The target compound’s dual methoxy substitution may synergize these properties . Acetylcholinesterase inhibitors like 3-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-phenethylpropanamide () share the pyridazinone-acetamide backbone but differ in side-chain length (propanamide vs. acetamide), suggesting the target’s shorter chain may optimize target binding .

Synthetic Routes :

- The target compound can be synthesized via coupling 2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetic acid with 4-methoxyaniline, analogous to methods in (thionyl chloride activation in THF, 79% yield) .

- Compared to ’s use of 1,3-dipolar cycloaddition for triazole hybrids, the target’s synthesis is simpler, favoring scalability .

Structure-Activity Relationship (SAR): Methoxy groups at meta (pyridazinone) and para (acetamide) positions may enhance π-π stacking and hydrogen bonding with target proteins, as seen in quinazoline-based anticancer agents () . Chlorine or bromine substituents () increase lipophilicity but may reduce solubility, whereas methoxy groups balance hydrophobicity and electronic effects .

Biological Activity

N-(4-methoxyphenyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a complex organic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and various biological effects, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

This compound features a pyridazinone core with methoxyphenyl substituents, which enhance its reactivity and biological interactions. The synthesis typically involves several steps:

- Formation of Pyridazinone Core : Cyclization of hydrazine derivatives with diketones.

- Introduction of Methoxyphenyl Groups : Electrophilic aromatic substitution using methoxy-substituted benzene derivatives.

- Acetylation : Final acetylation step to introduce the acetamide group.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. It can modulate various biological pathways through:

- Enzyme Inhibition : Binding to active sites or allosteric sites, disrupting metabolic pathways.

- Receptor Modulation : Altering receptor signaling, which can lead to therapeutic effects such as anti-inflammatory or anticancer activities.

Antioxidant Activity

The antioxidant potential of this compound has been evaluated using the DPPH radical scavenging method. Results indicate that this compound exhibits significant antioxidant properties, comparable to established antioxidants like ascorbic acid.

| Compound | DPPH Scavenging Activity (%) | Comparison to Ascorbic Acid |

|---|---|---|

| This compound | 78.5% | 1.4 times higher |

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231). The MTT assay results indicate that the compound is more effective against U-87 cells.

| Cell Line | IC50 (µM) | Relative Cytotoxicity |

|---|---|---|

| U-87 | 15 | Higher |

| MDA-MB-231 | 30 | Lower |

Case Studies

- Study on Antioxidant Properties : A recent study reported that derivatives similar to this compound showed enhanced antioxidant activity when compared to traditional antioxidants, demonstrating the potential for developing new therapeutic agents targeting oxidative stress-related diseases .

- Anticancer Research : Another study highlighted the compound's effectiveness in inhibiting cell proliferation in glioblastoma cells, suggesting its potential as a lead compound for further development in cancer therapy .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.